Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

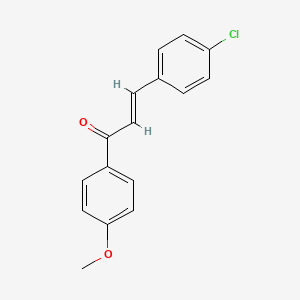

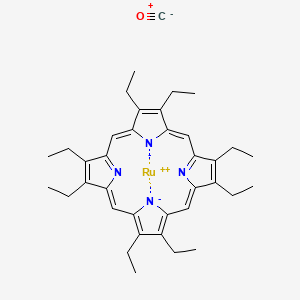

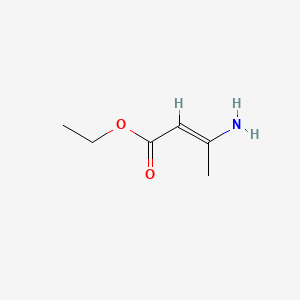

BisGMA is synthesized from bisphenol A and glycidyl methacrylate. It is also used in resin synthesis, serving as a monomer for synthetic resin and a modifier for high molecular polymers.Molecular Structure Analysis

The molecular formula of BisGMA is C27H32O6 . It contains 66 bonds in total, including 34 non-H bonds, 16 multiple bonds, 14 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aliphatic esters .Chemical Reactions Analysis

BisGMA shows significant changes in permittivity and relaxation loss peak in the frequency domain when polymerized using visible blue light and a photochemical initiator . This suggests its utility in applications where monitoring of polymerization is crucial.Physical And Chemical Properties Analysis

BisGMA has a molecular weight of 452.5 g/mol . The dielectric properties of polymerized and unpolymerized BisGMA have been studied, showing remarkable changes in permittivity and the loss peak of the polymer .科学研究应用

Dental Materials Safety and Estrogenicity

Research has critically evaluated the safety and estrogenic effects of dental resins, including those based on bisphenol A derivatives like Bis-GMA (Bisphenol A glycidyl methacrylate). Studies have shown that while these materials can release resin components capable of mimicking or disrupting estrogenic responses, the short-term risk from dental treatments using bisphenol A-based resins is considered insignificant. However, long-term effects and the need for thorough pharmacological evaluation of dental materials are emphasized to ensure their safety and effectiveness (Söderholm & Mariotti, 1999). Further, dental products containing bis-GMA show less propensity to hydrolyze to BPA, reducing estrogenic potential compared to those containing bis-DMA. Despite the proven benefits and brief BPA exposure from resin-based dental materials, caution and minimization of use during sensitive periods like pregnancy are recommended (Fleisch et al., 2010).

Endocrine Disruption Potential

The endocrine-disrupting potential of Bisphenol A, its dimethacrylate form (BPA-DM), and other related compounds has been investigated, revealing their effects on estrogen and androgen receptors, aromatase activity, and the aryl hydrocarbon receptor (AhR). These studies highlight the complex mechanisms through which these compounds can influence hormonal balance, underscoring the need for further research into their environmental and health impacts (Bonefeld‐Jørgensen et al., 2007).

Alternatives and Safety Concerns

As restrictions on Bisphenol A (BPA) usage have increased due to its reproductive toxicity and endocrine-disrupting properties, alternatives have been developed. However, the safety of these alternatives, including bisphenol S (BPS) and bisphenol F (BPF), has been questioned, indicating that many possess similar or unassessed health risks. This gap in knowledge calls for comprehensive evaluations and the development of safer materials (den Braver-Sewradj et al., 2020).

Environmental Presence and Toxicity

Bisphenol A and its derivatives, including BADGE (Bisphenol A diglycidyl ether), are widespread environmental pollutants due to their extensive use in epoxy resins and other applications. Their ubiquity in the environment and detection in human specimens, combined with concerns over their endocrine-disrupting effects, underscore the importance of monitoring their presence and understanding their fate and toxicity in both environmental and human health contexts (Wang et al., 2021).

安全和危害

未来方向

属性

CAS 编号 |

41637-38-1 |

|---|---|

产品名称 |

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate |

分子式 |

C27H32O6 |

分子量 |

452.5 g/mol |

IUPAC 名称 |

2-[4-[2-[4-[2-(2-methylprop-2-enoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C27H32O6/c1-19(2)25(28)32-17-15-30-23-11-7-21(8-12-23)27(5,6)22-9-13-24(14-10-22)31-16-18-33-26(29)20(3)4/h7-14H,1,3,15-18H2,2,4-6H3 |

InChI 键 |

VIYWVRIBDZTTMH-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C |

规范 SMILES |

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C |

物理描述 |

Liquid |

相关CAS编号 |

29384-58-5 64696-13-5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。